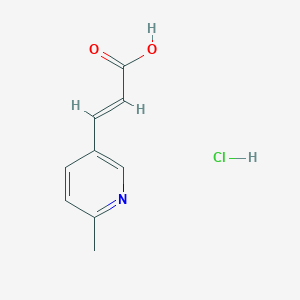![molecular formula C25H24FN7O4 B12355662 (E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine](/img/structure/B12355662.png)
(E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a fluorophenyl group, a pyrazole ring, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine likely involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the fluorophenyl group and the but-2-enedioic acid moiety. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions may target specific functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound may undergo substitution reactions, where one functional group is replaced by another, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate for treating certain diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine would depend on its specific interactions with molecular targets, such as enzymes, receptors, or other proteins. These interactions may involve binding to active sites, altering protein conformation, or modulating signaling pathways, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyridine, pyrazole, or fluorophenyl derivatives, which share structural features with (E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C25H24FN7O4 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OVAGJAAQMBYZDS-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanamine, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-, N-oxide](/img/structure/B12355581.png)
![(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B12355586.png)
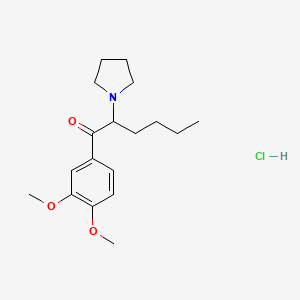
![11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one](/img/structure/B12355598.png)
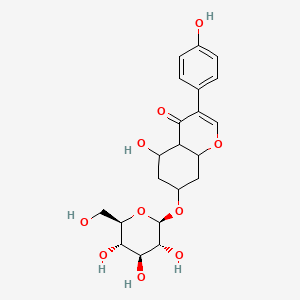
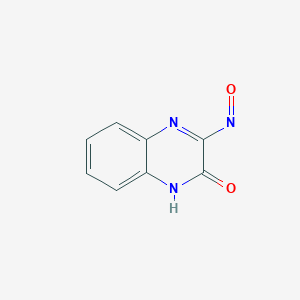

![[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12355621.png)
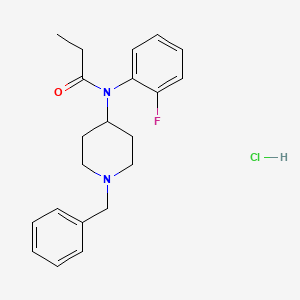
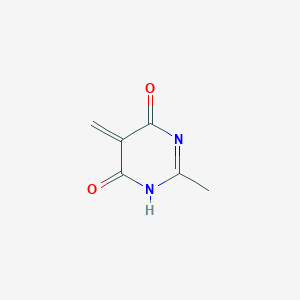
![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B12355633.png)
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B12355643.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12355648.png)
